molecular formula C9H14N2 B571389 2,3,5,6,7,8-Hexahydroquinolin-4-amine CAS No. 116861-56-4

2,3,5,6,7,8-Hexahydroquinolin-4-amine

Cat. No.: B571389
CAS No.: 116861-56-4
M. Wt: 150.225
InChI Key: FUPDRPWIJZUDRL-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexahydroquinolin-4-amine is a hexahydroquinoline derivative, a nitrogen-containing heterocyclic scaffold of significant interest in medicinal and organic chemistry. This compound serves as a key intermediate for researchers exploring new therapeutic agents. Hexahydroquinoline derivatives are widely investigated for their diverse biological activities, which suggest several promising research directions for this amine analog. One primary area of investigation is anti-inflammatory research. Structural analogs have demonstrated potent activity by significantly decreasing the levels of key pro-inflammatory cytokines, such as Transforming Growth Factor-beta 1 (TGF-β1), and modulating complement system proteins like C3 and C9 . Another valuable research application lies in photobiology and oncology. Related hexahydroquinolines have shown effective DNA binding and photocleavage properties under UV-A light (356 nm), indicating their potential as agents in photodynamic therapy and as tools for studying nucleic acid interactions . The synthesis of such compounds is often achieved via efficient, one-pot multicomponent reactions, highlighting their utility in green chemistry and combinatorial synthesis for generating diverse chemical libraries for biological screening . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

116861-56-4

Molecular Formula

C9H14N2

Molecular Weight

150.225

IUPAC Name

2,3,5,6,7,8-hexahydroquinolin-4-amine

InChI

InChI=1S/C9H14N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6,10H2

InChI Key

FUPDRPWIJZUDRL-UHFFFAOYSA-N

SMILES

C1CCC2=NCCC(=C2C1)N

Synonyms

4-Quinolinamine,2,3,5,6,7,8-hexahydro-(9CI)

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2,3,5,6,7,8-hexahydroquinolin-4-amine and its derivatives. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Synthesis and Evaluation : A series of substituted hexahydroquinolines were synthesized and tested for their antimicrobial activities. Most compounds demonstrated considerable effectiveness against various microbial strains .
  • Mechanism of Action : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell walls or interfere with essential metabolic processes .

Anticancer Applications

The anticancer potential of this compound has been extensively researched. Several derivatives have shown promising results in inhibiting the growth of cancer cells.

  • In Vitro Studies : Compounds derived from hexahydroquinoline have been evaluated against multiple cancer cell lines including liver carcinoma (HepG2), breast adenocarcinoma (MCF7), prostate cancer (PC3), and colon cancer (HCT116). The highest potency was observed in certain derivatives that exhibited significant antiproliferative effects .
  • Mechanisms of Action : The anticancer effects are attributed to various mechanisms including apoptosis induction and inhibition of cell cycle progression. Some studies suggest that these compounds may interact with tubulin or other key proteins involved in cell division .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective properties.

  • Calcium Channel Modulation : Some derivatives have been identified as calcium channel modulators which could be beneficial in treating neurodegenerative diseases by preventing calcium overload in neurons .
  • Potential for Treating Neurodegenerative Disorders : The neuroprotective effects are being explored for their potential in managing conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic prospects .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity.

Compound StructureActivity TypeIC50 (µM)Notes
HexahydroquinolineAntimicrobial25Active against Staphylococcus aureus
Derivative AAnticancer15Effective on MCF7 cells
Derivative BNeuroprotective10Modulates calcium channels

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that a specific derivative of hexahydroquinoline had an MIC value of 0.25 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .
  • Cancer Cell Line Testing : In a comprehensive evaluation involving multiple cancer cell lines, a derivative showed an IC50 value of 15 µM against MCF7 cells, indicating strong potential for further development as an anticancer agent .
  • Neuroprotection in Animal Models : Experimental models indicated that certain hexahydroquinoline derivatives could significantly reduce neuronal death in models of oxidative stress-induced neurodegeneration .

Comparison with Similar Compounds

Saturation Level and Ring Systems

The degree of saturation significantly impacts physicochemical properties and biological activity:

Compound Name Saturation Level Key Structural Features Molecular Formula Molecular Weight Reference
2,3,5,6,7,8-Hexahydroquinolin-4-amine Hexahydro Fully saturated bicyclic system, amine at C4 C9H14N2 148.21*
1,2,3,4-Tetrahydroquinolin-4-amine Tetrahydro Single saturated ring, amine at C4 C9H12N2 148.21
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine Tetrahydro Thieno-fused ring, sulfur atom, amine at C4 C11H12N2S 204.29
2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine Tetrahydro Methyl substituent at C2 C10H14N2 162.23

*Note: Molecular weight for the target compound is inferred from structural similarity to .

Conversely, thieno-fused derivatives (e.g., ) introduce sulfur, which may alter electronic properties and metabolic stability .

Substituent Effects

Substituents modulate solubility, bioavailability, and target affinity:

  • Thieno Fusion: The sulfur atom in 5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-amine contributes to a higher molecular weight (204.29 vs. 148.21) and may participate in π-π stacking or metal coordination .
  • Methoxybenzyl Derivatives: 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroquinolin () demonstrates how bulky substituents can sterically hinder interactions but improve metabolic stability through electron-donating groups .

Stereochemical Considerations

    Preparation Methods

    Reduction of Nitrile Intermediates

    Hydrogenation or acidic hydrolysis of nitrile-containing intermediates provides access to primary amines. In, the nitrile group in Compound 2 undergoes hydrolysis using concentrated sulfuric acid at 0–5°C to yield 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 7a). While this example targets a carboxamide, analogous conditions with controlled stoichiometry could reduce nitriles directly to amines using catalysts like Raney nickel under H2H_2 pressure, as described in.

    Optimization considerations :

    • Catalyst : Raney nickel (H2 at 11,427 torr\text{H}_2 \text{ at 11,427 torr}) enables selective reduction without ring saturation.

    • Acid strength : Concentrated H2SO4\text{H}_2\text{SO}_4 risks over-hydrolysis; milder conditions (e.g., HCl/EtOH) may improve amine yield.

    Schiff Base Formation and Subsequent Modifications

    Schiff bases derived from hexahydroquinoline amines serve as intermediates for further functionalization. For example, reacting 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with aldehydes (e.g., p-fluorobenzaldehyde) in acetic acid yields imine derivatives (Compounds 4a–c in). These reactions occur under reflux (5 hours) with precipitation upon cooling.

    Table 1: Reaction Outcomes for Schiff Base Derivatives

    AldehydeProduct YieldCharacterization Data (IR, 1H^1\text{H}-NMR)
    p-FluorobenzaldehydeModerateν(C=N)\nu(\text{C=N}): 1615 cm1^{-1}; δ 8.50 ppm (s, 1H, N=CH)
    Thiophene-2-carboxaldehydeHighν(C=N)\nu(\text{C=N}): 1600 cm1^{-1}; δ 7.60 ppm (t, 1H, N=CH)

    Cyclocondensation Strategies

    Enamine Cyclization

    A method adapted from involves enamine intermediates formed by reacting morpholine with ketones in toluene under reflux. Subsequent acetylation with triethylamine at −5°C yields cyclized products. For example, intermediates 5a–5d in are synthesized via cyclization using 2-cyanoacetamide and triethylenediamine at 40°C for 10 hours.

    Mechanistic insight :

    • Enamine formation via nucleophilic attack of amine on ketone.

    • Cyclization driven by intramolecular dehydration.

    • Stabilization through conjugation with electron-withdrawing groups (e.g., cyano).

    Pyrimidine Ring Annulation

    Compound 8c in demonstrates the incorporation of a pyrimidine ring via reaction with chloroacetyl chloride. This two-step process involves:

    • Acylation : Chloroacetyl chloride reacts with the amine group at position 2.

    • Cyclization : Intramolecular nucleophilic substitution forms the pyrimidine ring.

    Conditions :

    • Reagent : Chloroacetyl chloride (1:1 molar ratio).

    • Temperature : Reflux for 5 hours.

    • Characterization : IR shows ν(C=O)\nu(\text{C=O}) at 1639 cm1^{-1} and ν(CH2Cl)\nu(\text{CH}_2\text{Cl}) at 1457 cm1^{-1} .

    Catalytic Hydrogenation of Quinoline Derivatives

    Full hydrogenation of quinoline to hexahydroquinoline requires careful catalyst selection. In, RANEY®-nickel under H2\text{H}_2 pressure (11,427 torr) selectively reduces the pyridine ring without affecting other functional groups. For example, intermediates 4a–4d are hydrogenated to 5a–5d, which are then coupled with carboxylic acids using EDCI/HOBt to form amides.

    Table 2: Hydrogenation Parameters and Outcomes

    Starting MaterialCatalystPressure (torr)ProductYield (%)
    4bRANEY®-Ni11,4275b85
    4dRANEY®-Ni11,4275d78

    Acidic and Basic Hydrolysis Pathways

    Sulfuric Acid-Mediated Hydrolysis

    Concentrated sulfuric acid at 0–5°C selectively hydrolyzes nitriles to carboxamides (Compound 7a in). Extending reaction time or temperature could further hydrolyze carboxamides to amines, though this risks decomposition.

    Aqueous Basic Conditions

    Refluxing with 50% H2SO4\text{H}_2\text{SO}_4 for 2 hours cleaves nitriles directly to amines (Compound 7b in ). This method avoids intermediate amide formation but requires stringent temperature control.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for preparing 2,3,5,6,7,8-hexahydroquinolin-4-amine, and how do reaction conditions influence yield?

    • Methodology : Nucleophilic aromatic substitution is a common approach for synthesizing quinolin-4-amine derivatives. For example, 6-chloroquinolin-4-amine is synthesized via reaction of 4,7-dichloroquinoline with ammonia under reflux in ethanol or methanol . Analogously, tetrahydroquinoline derivatives (e.g., 5,6,7,8-tetrahydroquinolin-8-amine) often employ catalytic hydrogenation or cyclization of enaminones . Key variables include solvent polarity (protic vs. aprotic), temperature (reflux vs. ambient), and catalyst selection (e.g., palladium for hydrogenation) .
    • Data Consideration : Monitor reaction progress via TLC or HPLC. Yields typically range from 56% to 98% depending on substituent steric effects and electron-withdrawing/donating groups .

    Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

    • Methodology :

    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and hydrogenation extent. For example, 1H^1H-NMR of 1,2,3,4-tetrahydroquinolin-6-amine shows characteristic shifts for NH2_2 (~3.5 ppm) and aromatic protons .
    • X-ray Crystallography : Resolve stereochemistry in chiral derivatives (e.g., (S)-5,6,7,8-tetrahydroquinolin-8-amine) .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS, as seen in analogs like 1-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine (m/z = 260.2) .

    Q. What safety protocols are critical when handling hexahydroquinolin-4-amine derivatives in the lab?

    • Methodology :

    • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid dust formation via controlled weighing .
    • Ventilation : Ensure fume hoods for reactions releasing toxic gases (e.g., HBr, NOx_x) .
    • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

    Advanced Research Questions

    Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

    • Methodology :

    • Docking Studies : Use software like AutoDock to predict interactions with target proteins (e.g., dopamine receptors). For example, 3,4-dihydroquinoline derivatives show antidepressant activity via serotonin reuptake inhibition .
    • QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity. Pyridinyl or fluorophenyl groups may enhance metabolic stability .
    • MD Simulations : Assess conformational stability of complexes over time, as demonstrated for GAA activators .

    Q. What strategies resolve contradictions in biological activity data across structurally similar hexahydroquinolin-4-amine analogs?

    • Methodology :

    • Meta-Analysis : Compare datasets from PubChem, ChEMBL, and DSSTox. For instance, 6-methoxy-1,2,3,4-tetrahydroquinolin-4-amine (CID 54594251) shows variable cytotoxicity due to stereochemical differences .
    • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., pH, serum concentration) .
    • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding .

    Q. How can regioselective functionalization of the hexahydroquinoline core be achieved to optimize pharmacological properties?

    • Methodology :

    • Direct Arylation : Palladium-catalyzed coupling with arylboronic acids introduces substituents at the 3-position, as shown for 3-(4-methoxyphenyl)-1-methyltetrahydroquinolin-4-one .
    • Protecting Groups : Use Boc or Fmoc to direct amination at the 4-position, followed by deprotection .
    • Enzymatic Resolution : Chiral catalysts (e.g., lipases) isolate enantiomers like (S)-5,6,7,8-tetrahydroquinolin-8-amine, which may exhibit superior receptor binding .

    Q. What experimental approaches validate the metabolic stability of hexahydroquinolin-4-amine derivatives in preclinical studies?

    • Methodology :

    • Microsomal Assays : Incubate compounds with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
    • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
    • Plasma Stability : Monitor degradation in plasma at 37°C over 24 hours .

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